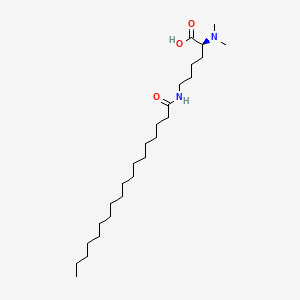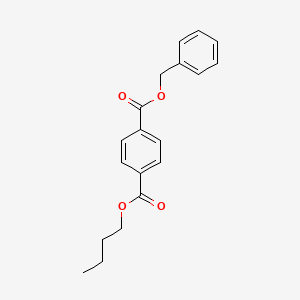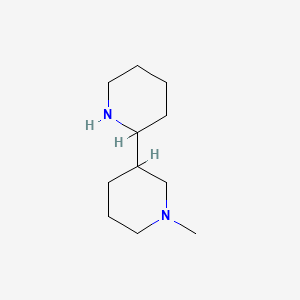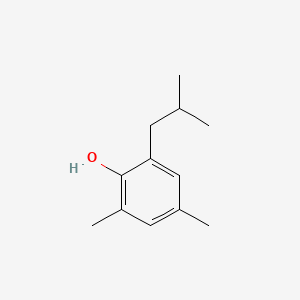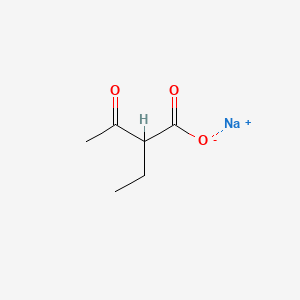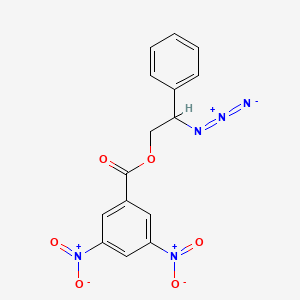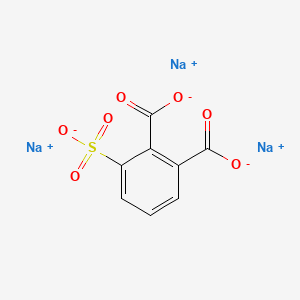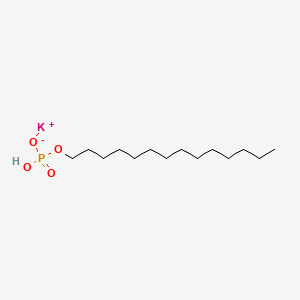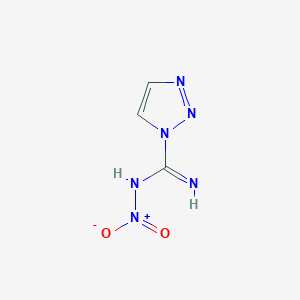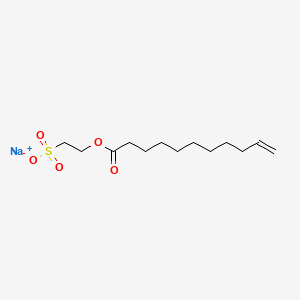
Sodium 2-sulphonatoethyl undec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-sulphonatoethyl undec-10-enoate is a chemical compound with the molecular formula C13H23NaO5S and a molar mass of 314.37349 g/mol . It is known for its surfactant properties and is used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-sulphonatoethyl undec-10-enoate typically involves the reaction of undec-10-enoic acid with sodium bisulfite. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C11H19COOH+NaHSO3→C13H23NaO5S
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-sulphonatoethyl undec-10-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and their derivatives.
Reduction: Sulfides and related compounds.
Substitution: Various substituted alkenes and related compounds.
Aplicaciones Científicas De Investigación
Sodium 2-sulphonatoethyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Mecanismo De Acción
The mechanism of action of Sodium 2-sulphonatoethyl undec-10-enoate involves its interaction with lipid membranes and proteins. The sulfonate group interacts with polar head groups of lipids, while the hydrophobic tail interacts with the lipid bilayer. This dual interaction disrupts membrane integrity, leading to cell lysis in microbial applications.
Comparación Con Compuestos Similares
Similar Compounds
Sodium dodecyl sulfate (SDS): Another surfactant with similar properties but a different molecular structure.
Sodium lauryl ether sulfate (SLES): A surfactant used in detergents and personal care products.
Sodium 2-sulfonatoethyl methacrylate: A compound with similar sulfonate functionality but different applications.
Uniqueness
Sodium 2-sulphonatoethyl undec-10-enoate is unique due to its specific molecular structure, which provides distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
Propiedades
Número CAS |
64716-81-0 |
|---|---|
Fórmula molecular |
C13H23NaO5S |
Peso molecular |
314.38 g/mol |
Nombre IUPAC |
sodium;2-undec-10-enoyloxyethanesulfonate |
InChI |
InChI=1S/C13H24O5S.Na/c1-2-3-4-5-6-7-8-9-10-13(14)18-11-12-19(15,16)17;/h2H,1,3-12H2,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
PTLFHEHCDQXTMS-UHFFFAOYSA-M |
SMILES canónico |
C=CCCCCCCCCC(=O)OCCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


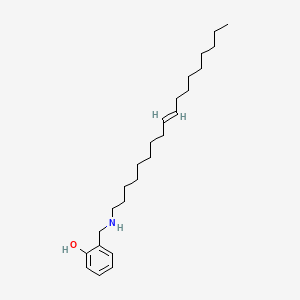

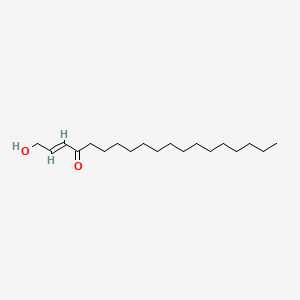

![2-Propen-1-one, 3-[5-(5-chloro-2,4-dihydroxyphenyl)-4-(4-hydroxyphenyl)-3-isoxazolyl]-1-[4-(2-methoxyphenyl)-1-piperazinyl]-, (2E)-](/img/structure/B12647829.png)
